

Protocol for Studying Thiophanate Resistance in Fungal Isolates

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Compound of Interest

Compound Name: *Thiophanate*

Cat. No.: B166795

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Application Notes

Thiophanate-methyl is a broad-spectrum systemic fungicide widely employed in agriculture to control a range of fungal diseases affecting fruits, vegetables, and ornamental plants.[1][2][3] It belongs to the benzimidazole chemical group and functions by inhibiting fungal cell division.[2][3] Upon application, **thiophanate**-methyl is absorbed by the plant and metabolizes into carbendazim, the active compound that disrupts fungal mitosis by binding to β -tubulin subunits, thereby inhibiting microtubule formation.[3][4] This systemic action allows the fungicide to move throughout the plant's tissues, providing both preventative and curative protection against fungal pathogens.[1][4]

The prolonged and repeated use of **thiophanate**-methyl has led to the emergence of resistant fungal populations, compromising its efficacy.[2] The primary mechanism of resistance is associated with point mutations in the β -tubulin gene (TUB2).[5][6][7] These non-synonymous mutations result in amino acid substitutions that reduce the binding affinity of benzimidazole fungicides to the β -tubulin protein, rendering the fungicide ineffective.[7] Commonly reported mutations conferring resistance occur at specific codons, such as the substitution of glutamic acid to alanine at position 198 (E198A) or phenylalanine to tyrosine at position 200 (F200Y).[5][6][8][9][10]

This document provides a detailed protocol for researchers to investigate **thiophanate** resistance in fungal isolates. The protocol outlines methods for determining the phenotypic

resistance level through in vitro sensitivity assays and for identifying the molecular basis of resistance by sequencing the β -tubulin gene.

Experimental Protocols

In Vitro Sensitivity Assay: Determination of EC50 Values

This protocol determines the concentration of **thiophanate**-methyl that inhibits 50% of the mycelial growth (EC50) of the fungal isolates. The amended agar medium or "poison plate" assay is a standard method for this purpose.[\[11\]](#)

Materials:

- Pure cultures of fungal isolates
- Potato Dextrose Agar (PDA) medium
- Technical grade **thiophanate**-methyl
- Sterile distilled water
- Ethanol (95%)
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Incubator
- Parafilm
- Micropipettes and sterile tips
- Spectrophotometer or hemocytometer (for spore germination assays if needed)

Procedure:

- Preparation of Fungicide Stock Solution:

- Prepare a stock solution of **thiophanate**-methyl (e.g., 10,000 µg/mL) by dissolving the technical grade chemical in a minimal amount of a suitable solvent (e.g., acetone or dimethyl sulfoxide, depending on solubility) and then bringing it to the final volume with sterile distilled water.
- Perform serial dilutions to create working stock solutions.
- Preparation of Amended Media:
 - Autoclave PDA medium and cool it to 50-55°C in a water bath.
 - Add the appropriate volume of **thiophanate**-methyl stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL). Ensure thorough mixing.
 - Pour the amended PDA into sterile Petri dishes (approximately 20 mL per plate).
 - Allow the plates to solidify at room temperature.
- Inoculation:
 - From the margin of an actively growing fungal culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.
 - Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control (non-amended) plate.
 - Seal the plates with Parafilm.
- Incubation and Data Collection:
 - Incubate the plates at the optimal growth temperature for the specific fungus in the dark.
 - Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the plate.
 - Calculate the average colony diameter for each concentration.

- Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
 - Inhibition (%) = $[(dc - dt) / dc] \times 100$
 - Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
- Data Analysis:
 - The EC50 values are calculated by performing a regression analysis of the probit- or logit-transformed inhibition data against the logarithm of the fungicide concentration.[\[12\]](#)
 - Statistical software such as R with the 'drc' package, GraphPad Prism, or SPSS can be used for this analysis.[\[11\]](#)[\[13\]](#)

Molecular Characterization of Resistance: β -tubulin Gene Sequencing

This protocol is for identifying point mutations in the β -tubulin gene associated with **thiophanate** resistance.

Materials:

- Mycelium from both sensitive and resistant fungal isolates
- DNA extraction kit (e.g., CTAB method or commercial kits)
- Primers for amplifying the β -tubulin gene (conserved regions flanking codons of interest)
- PCR reaction mix (Taq polymerase, dNTPs, buffer)
- Thermocycler
- Gel electrophoresis equipment and reagents
- DNA purification kit

- Sanger sequencing service

Procedure:

- Fungal Culture and DNA Extraction:
 - Grow the fungal isolates in liquid potato dextrose broth (PDB) for 5-7 days at the optimal temperature.
 - Harvest the mycelium by filtration.
 - Extract genomic DNA from the mycelium using a suitable DNA extraction protocol.
- PCR Amplification of the β -tubulin Gene:
 - Design or select primers that amplify the region of the β -tubulin gene known to harbor resistance-conferring mutations (e.g., codons 198 and 200).
 - Set up the PCR reaction with the extracted genomic DNA as the template.
 - Perform PCR using a thermocycler with appropriate cycling conditions (annealing temperature and extension time will depend on the primers and target length).
- Verification and Purification of PCR Product:
 - Run the PCR product on an agarose gel to verify the amplification of a single band of the expected size.
 - Purify the PCR product using a DNA purification kit to remove primers and other reaction components.
- DNA Sequencing:
 - Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
- Sequence Analysis:

- Assemble the forward and reverse sequences to obtain a consensus sequence for the amplified region of the β -tubulin gene for each isolate.
- Align the sequences from the resistant and sensitive isolates using bioinformatics software (e.g., MEGA, Geneious, or online tools like Clustal Omega).
- Compare the nucleotide and deduced amino acid sequences to identify any point mutations in the resistant isolates that are not present in the sensitive isolates, paying close attention to codons 198 and 200.^[6]

Data Presentation

Quantitative data from the in vitro sensitivity assays should be summarized in a clear and structured table to facilitate comparison between isolates.

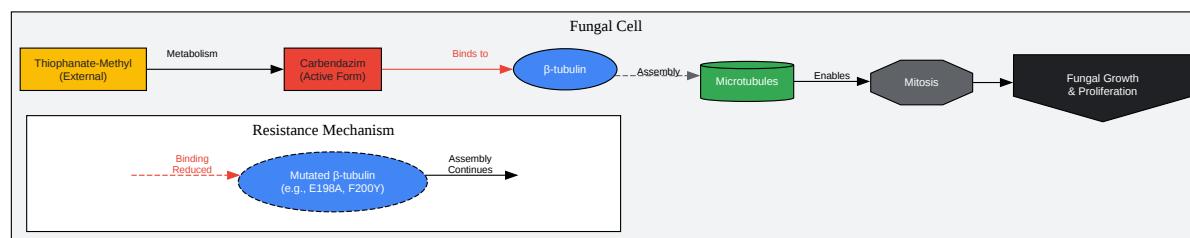
Table 1: In Vitro Sensitivity of Fungal Isolates to **Thiophanate-Methyl**

Isolate ID	Origin/Host	EC50 (μ g/mL)	Resistance Factor (RF)*	β -tubulin Genotype (Codon 198/200)	Phenotype
S1	Untreated Field	0.85	1.0	Glu / Phe	Sensitive
S2	Untreated Field	1.10	1.3	Glu / Phe	Sensitive
R1	Treated Field A	>100	>117.6	Ala / Phe	Resistant
R2	Treated Field A	>100	>117.6	Ala / Phe	Resistant
R3	Treated Field B	>100	>90.9	Glu / Tyr	Resistant
R4	Treated Field B	>100	>90.9	Glu / Tyr	Resistant

*Resistance Factor (RF) is calculated as the EC50 of the test isolate divided by the EC50 of a known sensitive isolate.

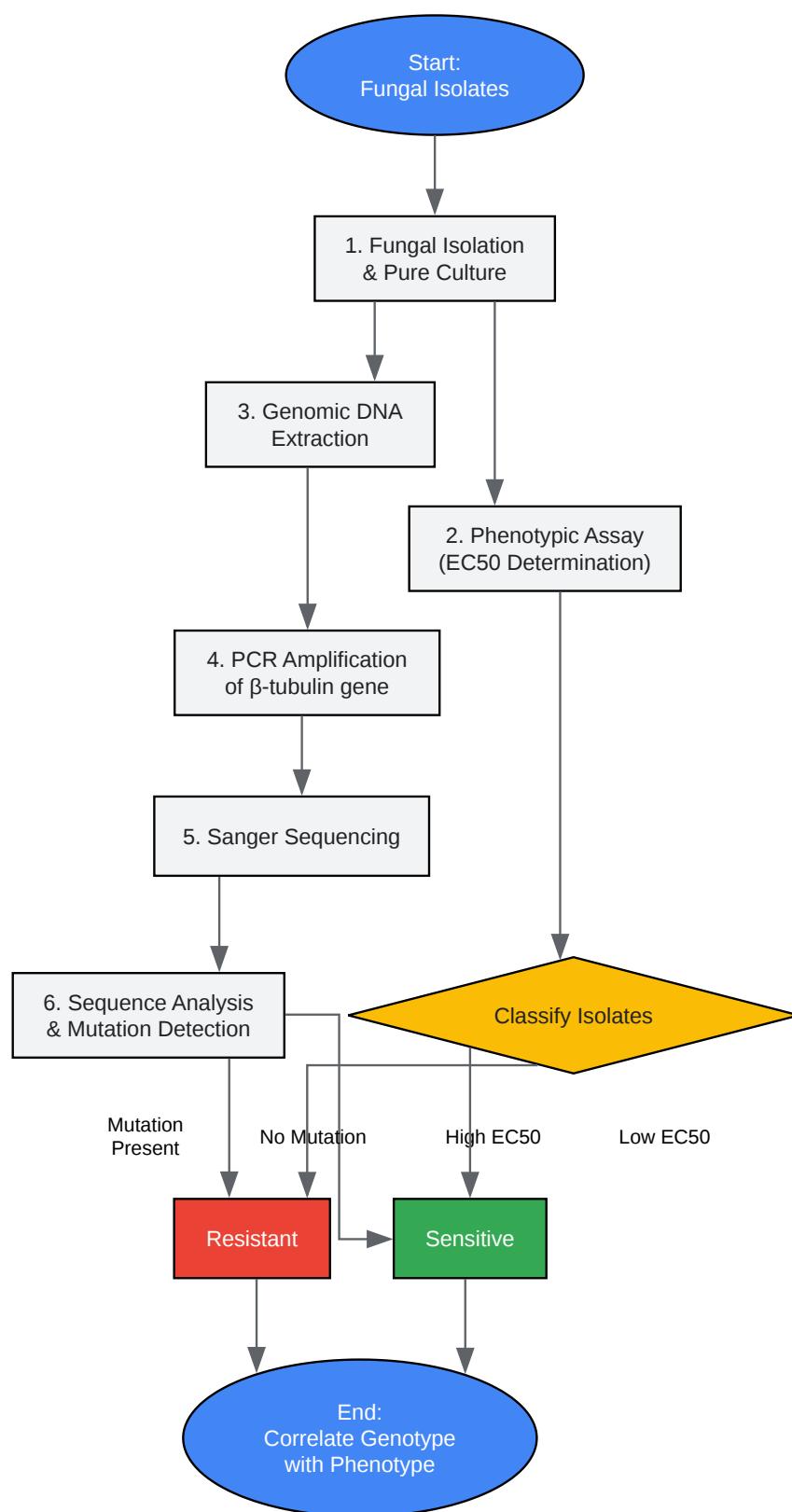
Visualization

Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathway of **thiophanate** action and resistance, as well as the experimental workflow.



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Caption: Mechanism of **thiophanate** action and resistance.

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Caption: Workflow for **thiophanate** resistance analysis.

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